4-Methoxy-2-methylquinolin-8-OL
Overview
Description
4-Methoxy-2-methylquinolin-8-OL is a quinoline derivative known for its diverse biological and chemical properties. Quinoline derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylquinolin-8-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Hydroxylation: The hydroxyl group at the 8-position is introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-methylquinolin-8-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylquinolin-8-OL involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways Involved: The compound can inhibit key metabolic pathways, leading to the disruption of cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: Another quinoline derivative with similar biological activities.
4-Hydroxy-2-quinoline: Known for its antimicrobial properties.
8-Quinolinamine: Exhibits broad-spectrum anti-infective properties.
Uniqueness
4-Methoxy-2-methylquinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-2-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQTWPZVBKRULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592776 | |
Record name | 4-Methoxy-2-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167834-50-6 | |
Record name | 4-Methoxy-2-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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